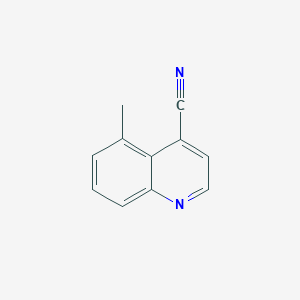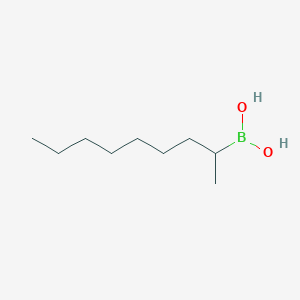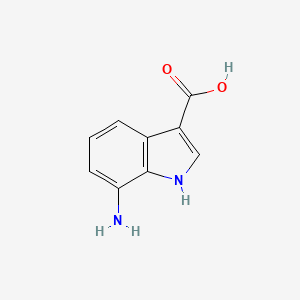
5-Methylquinoline-4-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Methylquinoline-4-carbonitrile is a derivative of quinoline, a nitrogen-containing heterocyclic aromatic compound Quinoline derivatives are known for their wide range of applications in medicinal, synthetic organic chemistry, and industrial chemistry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methylquinoline-4-carbonitrile can be achieved through various methods. One common approach involves the reaction of benzaldehyde, methyl cyanoacetate, and an aromatic amine using nanostructured titanium dioxide photocatalysts under solvent-free conditions and microwave irradiation . This method is efficient and environmentally friendly, aligning with the principles of green chemistry.
Industrial Production Methods
Industrial production of quinoline derivatives, including this compound, often involves large-scale chemical processes that prioritize yield and cost-effectiveness. Techniques such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are employed to enhance efficiency and sustainability .
化学反応の分析
Types of Reactions
5-Methylquinoline-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, commonly using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield quinoline-4-carboxylic acid derivatives, while reduction can produce various quinoline-4-amine derivatives .
科学的研究の応用
5-Methylquinoline-4-carbonitrile has numerous applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and heterocyclic compounds.
Medicine: Explored for its therapeutic potential in treating various diseases due to its ability to interact with biological targets.
Industry: Utilized in the production of dyes, catalysts, and other industrial chemicals.
作用機序
The mechanism of action of 5-Methylquinoline-4-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, quinoline derivatives are known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to rapid bacterial death . This mechanism underlies their antimicrobial and antimalarial activities.
類似化合物との比較
Similar Compounds
Quinoline: The parent compound, known for its wide range of biological activities.
Isoquinoline: A structural isomer of quinoline with similar applications in medicinal chemistry.
Quinoxaline: Another nitrogen-containing heterocyclic compound with significant biological and industrial applications.
Uniqueness of 5-Methylquinoline-4-carbonitrile
This compound stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its methyl and cyano groups enhance its reactivity and potential for forming diverse derivatives, making it a valuable compound in synthetic and medicinal chemistry .
特性
分子式 |
C11H8N2 |
|---|---|
分子量 |
168.19 g/mol |
IUPAC名 |
5-methylquinoline-4-carbonitrile |
InChI |
InChI=1S/C11H8N2/c1-8-3-2-4-10-11(8)9(7-12)5-6-13-10/h2-6H,1H3 |
InChIキー |
GGYIXRUJFJQZLY-UHFFFAOYSA-N |
正規SMILES |
CC1=C2C(=CC=NC2=CC=C1)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxamide](/img/structure/B11915656.png)
![1-Oxaspiro[4.5]decane-4-carboxaldehyde](/img/structure/B11915661.png)


![1-Methyl-4-(propan-2-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11915673.png)
![2H-Indeno[5,6-D]thiazole](/img/structure/B11915678.png)
![5-Chloro-1H-pyrazolo[3,4-b]pyridin-6-amine](/img/structure/B11915682.png)
![1,2,3,4-Tetrahydrocyclopenta[b]indol-6-amine](/img/structure/B11915686.png)
![Furo[2,3-b]quinoxaline](/img/structure/B11915687.png)




